molecular formula C24H29FN2O4 B12412861 (S)-Hydroxy iloperidone-d3

(S)-Hydroxy iloperidone-d3

Cat. No.: B12412861
M. Wt: 431.5 g/mol
InChI Key: SBKZGLWZGZQVHA-FOYLMILLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Iloperidone (B1671726) Metabolism and Formation of Hydroxylated Metabolites

Iloperidone undergoes extensive metabolism in the liver, primarily through three main biotransformation pathways: carbonyl reduction, hydroxylation, and O-demethylation. texas.govnih.govnih.gov The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 and CYP3A4 isoenzymes, plays a crucial role in this process. researchgate.netnih.gov

Another significant active metabolite is P88, formed via carbonyl reduction. nih.govdrugbank.com In extensive metabolizers of CYP2D6, the hydroxylated metabolite P95 and the reduced metabolite P88 constitute a substantial portion of the total drug exposure in plasma. nih.govtandfonline.com

Table 1: Key Metabolic Pathways of Iloperidone
Metabolic PathwayPrimary EnzymeKey Metabolite(s)Reference
HydroxylationCYP2D6P95 (hydroxylated metabolite) texas.govnih.govfda.gov
Carbonyl ReductionCytosolic EnzymesP88 (reduced metabolite) nih.govdrugbank.comresearchgate.net
O-demethylationCYP3A4P89 (inactive metabolite) nih.govdrugbank.com

Significance of Stereoisomerism in Drug Metabolism and Pharmacology Research

Stereoisomerism is a fundamental concept in pharmacology where chiral drugs, which possess one or more stereocenters, can exist as enantiomers—molecules that are non-superimposable mirror images of each other. researchgate.netnih.gov While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within the chiral environment of the body. nih.govtandfonline.com

This difference arises because biological systems, including enzymes and receptors, are themselves chiral. nih.govnih.gov Consequently, the interaction between a drug enantiomer and a biological macromolecule can be stereoselective, meaning one enantiomer may bind more readily or elicit a stronger response than the other. tandfonline.comnih.gov Drug metabolism is a particularly stereoselective process. nih.govnih.gov Metabolic enzymes often show a preference for one enantiomer, leading to different rates and pathways of metabolism for each. tandfonline.comnih.gov This can result in significant differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. nih.gov

Rationale for Deuterium (B1214612) Labeling and its Role in Modern Drug Discovery Tools

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by their heavy isotope, deuterium (²H or D). symeres.comscispace.com This substitution is a powerful tool in modern pharmaceutical research for several reasons. researchgate.netnih.gov

First, the increase in mass is easily detectable by mass spectrometry (MS), making deuterium-labeled compounds excellent internal standards for quantitative bioanalysis. researchgate.netpubcompare.ai They behave almost identically to the unlabeled analyte during sample extraction and chromatographic separation but are distinguishable in the mass spectrometer, allowing for highly accurate and precise quantification of the target compound in complex biological matrices. researchgate.net (S)-Hydroxy iloperidone-d3 (B12428243), with its three deuterium atoms on the methoxy (B1213986) group, is designed for this purpose. medchemexpress.comsynzeal.com

Second, deuterium labeling aids in non-targeted metabolite identification. researchgate.net By comparing the mass spectra of samples from studies with labeled and unlabeled drugs, researchers can readily identify drug-related metabolites by looking for characteristic mass shifts. scispace.comresearchgate.net

Finally, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond proceed more slowly. symeres.comscispace.com This principle is sometimes exploited to create "deuterated drugs" with potentially improved pharmacokinetic profiles, such as reduced clearance and longer half-lives. symeres.comnih.gov

Table 2: Properties and Applications of (S)-Hydroxy Iloperidone-d3
PropertyDescriptionPrimary ApplicationReference
Chemical IdentityA specific stereoisomer ((S)-form) of the hydroxylated metabolite of iloperidone.Stereospecific research. medchemexpress.com
Isotopic LabelContains three deuterium (d3) atoms, typically on the methoxy group.Internal standard for mass spectrometry; metabolite tracing. pubcompare.aisynzeal.com
Research AreaPharmaceutical analysis, drug metabolism, pharmacokinetics (DMPK).Quantification of iloperidone metabolites in biological samples. pubcompare.ai

Overview of Current Research Gaps and Prospective Investigations for this compound

The primary and well-established role of this compound is as an internal standard for analytical and pharmacokinetic studies. pubcompare.aimedchemexpress.com Its utility is centered on enabling the precise measurement of its non-deuterated counterpart in research settings.

However, this specific application defines the major gap in current research: there is a lack of published studies investigating the intrinsic biological properties of this compound itself. Prospective investigations could therefore expand beyond its use as an analytical tool.

Future research could focus on:

Pharmacokinetic Profiling: A direct comparison of the metabolic fate and pharmacokinetic parameters of this compound versus the unlabeled (S)-Hydroxy iloperidone. Such a study would quantify the kinetic isotope effect on its metabolism, providing insights into whether deuteration at the methoxy position significantly alters its breakdown and clearance.

Pharmacodynamic Activity: Investigating the receptor binding profile and functional activity of this compound at relevant neurological targets, such as dopamine (B1211576) and serotonin (B10506) receptors. This would determine if the deuteration has any impact on its pharmacological properties compared to the non-deuterated stereoisomer.

Stereoselective Metabolism: Elucidating the metabolic profile of this compound to see if it undergoes further biotransformation and if this metabolism is stereoselective.

Such studies would transition this compound from being solely a research tool to a subject of research in its own right, potentially uncovering subtle but significant aspects of its pharmacology and metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29FN2O4

Molecular Weight

431.5 g/mol

IUPAC Name

(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1/i2D3

InChI Key

SBKZGLWZGZQVHA-FOYLMILLSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Origin of Product

United States

**advanced Synthetic Methodologies and Isotopic Labeling Strategies for S Hydroxy Iloperidone D3**

Targeted Deuterium (B1214612) Incorporation Methods for (S)-Hydroxy Iloperidone-d3 (B12428243)

Isotopic labeling, particularly with deuterium, is crucial for quantitative bioanalysis and for studying drug metabolism. nih.gov The designation "-d3" in (S)-Hydroxy iloperidone-d3 strongly suggests the replacement of the three hydrogen atoms of the methoxy (B1213986) group (-OCH₃) with deuterium (-OCD₃). This modification can alter the metabolic profile of a drug, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing metabolism at that site. osaka-u.ac.jp Iloperidone (B1671726) is known to be metabolized via O-demethylation by CYP3A4, making this position a logical target for deuteration. nih.govnih.gov

The most direct and efficient method for introducing a trideuteromethyl group is through synthesis using a deuterated reagent. This "bottom-up" approach ensures precise placement and high levels of isotopic incorporation.

The synthesis would begin with a precursor that has a hydroxyl group at the position where the methoxy group is desired. For iloperidone, the synthesis often starts from 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). google.com To create the deuterated analog, one would start with the corresponding dihydroxy compound, 1-(3,4-dihydroxyphenyl)ethanone. The synthesis would then proceed via a site-selective O-methylation of the 3-position hydroxyl group using a trideuteromethylating agent. The resulting deuterated intermediate, 1-(4-hydroxy-3-(methoxy-d3)phenyl)ethanone, would then be carried through the remaining steps of the iloperidone synthesis.

Deuterating AgentChemical FormulaApplication
Iodomethane-d3 CD₃IStandard reagent for Williamson ether synthesis.
Dimethyl sulfate-d6 (CD₃)₂SO₄Powerful and efficient methylating agent.
Methyl triflate-d3 CD₃SO₃CF₃Highly reactive methylating agent for less reactive hydroxyl groups.
Trideuteromethanol CD₃ODCan be used as a deuterium source in specific methylation reactions. osaka-u.ac.jp

Hydrogen-deuterium exchange (H/D exchange) reactions are a powerful tool for introducing deuterium into a molecule in the later stages of a synthesis. uni-rostock.de These methods typically involve treating the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. nih.govnih.gov

While direct H/D exchange on the hydrogens of a methoxy group is not a standard transformation, these methods are highly effective for labeling other parts of the molecule, such as the aromatic ring.

Acid- or Base-Catalyzed Exchange: In the presence of strong deuterated acids (e.g., D₂SO₄ in D₂O), activated aromatic rings can undergo electrophilic substitution, replacing ring hydrogens with deuterium. acs.orgyoutube.com Base-catalyzed exchange can occur at positions acidic enough to be deprotonated.

Transition-Metal-Catalyzed Exchange: Homogeneous or heterogeneous catalysts based on metals like iridium, rhodium, palladium, or ruthenium can facilitate H/D exchange at specific C-H bonds. nih.govchemrxiv.org These methods can offer high regioselectivity, allowing for the labeling of C-H bonds that are otherwise unreactive. For instance, iridium-based catalysts are known to selectively deuterate the ortho-C-H bonds relative to a directing group.

Although these exchange methods are less suited for creating the specific -OCD₃ group, they are invaluable for producing other isotopologues of (S)-Hydroxy iloperidone for comprehensive metabolic or mechanistic studies.

MethodCatalyst / ConditionsSelectivityDeuterium Source
Acid-Catalyzed Exchange D₂SO₄ / D₂O, heatActivated positions on aromatic rings acs.orgD₂O
Base-Catalyzed Exchange NaOD / D₂OProtons alpha to carbonyls, acidic C-H bonds nih.govD₂O
Iridium-Catalyzed Exchange [Ir(cod)Cl]₂ / directing grouportho C-H bonds on aromatic rings chemrxiv.orgC₆D₆ or D₂O
Palladium-Catalyzed Exchange Pd/CBenzylic positions, various aromatic C-H bonds nih.govD₂O

Chemoenzymatic Strategies for Deuterium Introduction

Chemoenzymatic strategies offer a powerful and highly selective approach for the introduction of deuterium into complex molecules like (S)-Hydroxy iloperidone. These methods leverage the inherent specificity of enzymes to catalyze reactions at specific sites and with high stereocontrol, which is often challenging to achieve through traditional chemical synthesis alone.

One plausible chemoenzymatic route to this compound involves the use of cytochrome P450 (CYP) enzymes, which are known to be involved in the metabolism of iloperidone in vivo. Specifically, CYP2D6 and CYP3A4 are the primary enzymes responsible for the hydroxylation of iloperidone to its active metabolites. mdpi.comthermofisher.com A proposed strategy would involve the enzymatic hydroxylation of a deuterated iloperidone precursor.

Proposed Chemoenzymatic Synthesis Pathway:

Synthesis of Deuterated Iloperidone Precursor: A deuterated precursor, specifically iloperidone-d3 where the three deuterium atoms are located on the methoxy group of the phenyl ring, can be synthesized. This can be achieved by using a deuterated starting material, such as deuterated vanillin, in the multi-step chemical synthesis of iloperidone.

Stereoselective Enzymatic Hydroxylation: The iloperidone-d3 precursor is then subjected to a bioreactor system containing a specific cytochrome P450 isozyme, likely CYP2D6, which is known to stereoselectively produce the (S)-hydroxy metabolite. The reaction would be carried out in a buffered aqueous medium, supplemented with necessary cofactors for the P450 enzyme, such as NADPH. The enzyme would catalyze the hydroxylation at the benzylic position of the ethyl ketone side chain, yielding this compound.

Another potential chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of deuterated hydroxy iloperidone using a lipase enzyme.

Lipase-Mediated Kinetic Resolution:

Chemical Synthesis of Racemic Hydroxy Iloperidone-d3: A racemic mixture of hydroxy iloperidone-d3 can be prepared through standard chemical methods, starting with a deuterated precursor.

Enzymatic Kinetic Resolution: The racemic mixture is then subjected to a lipase-catalyzed acylation in an organic solvent. Lipases are known to exhibit high enantioselectivity in the acylation of secondary alcohols. The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired this compound unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-enantiomer by chromatography.

The choice of enzyme, reaction conditions, and substrate are critical for the success of these chemoenzymatic strategies. The table below summarizes key parameters for a hypothetical lipase-catalyzed kinetic resolution.

ParameterConditionRationale
Enzyme Immobilized Candida antarctica lipase B (CAL-B)Known for high enantioselectivity with a broad range of secondary alcohols.
Acyl Donor Vinyl acetateIrreversible acylation drives the reaction forward.
Solvent TolueneA non-polar solvent that is generally compatible with lipases.
Temperature 40 °CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCTo track the conversion and enantiomeric excess of the substrate and product.

Comprehensive Spectroscopic and Chromatographic Confirmation of Stereochemical and Isotopic Purity

Rigorous analytical characterization is essential to confirm the successful synthesis of this compound with the desired stereochemical and isotopic purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Confirmation:

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and stereochemical purity.

Chiral HPLC: To confirm the enantiomeric purity, a specialized chiral HPLC method is required. This typically involves a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers of hydroxy iloperidone. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral pharmaceuticals. nih.govchiralpedia.comphenomenex.com The method would be validated to ensure adequate resolution between the two enantiomers, allowing for the accurate quantification of the enantiomeric excess (ee) of the (S)-isomer.

The following table outlines a hypothetical chiral HPLC method for the analysis of (S)-Hydroxy iloperidone.

ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time (S)-enantiomer ~12 min
Expected Retention Time (R)-enantiomer ~15 min

Spectroscopic Confirmation:

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the molecular weight, structure, and isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, confirming the elemental composition and the incorporation of three deuterium atoms. The expected molecular weight of this compound would be approximately 3 atomic mass units higher than the non-deuterated analog. Fragmentation analysis (MS/MS) can further confirm the location of the deuterium atoms on the methoxy group, as fragments containing this group will show the corresponding mass shift. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon-13 NMR spectrum would show the expected number of carbon signals for the molecular structure. The signal for the methoxy carbon would be present but may show a slight isotopic shift or a different splitting pattern due to the attached deuterium atoms.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the methoxy group, providing direct evidence of their presence.

The combination of these analytical techniques provides a comprehensive and robust confirmation of the identity, stereochemical purity, and isotopic labeling of the synthesized this compound.

The following table summarizes the expected key analytical data for this compound.

Analytical TechniqueExpected Result
Chiral HPLC >99% enantiomeric excess of the (S)-enantiomer
HRMS (m/z) [M+H]⁺ ion corresponding to C₂₄H₂₆D₃FN₂O₄
¹H NMR Absence of a signal for the OCH₃ protons
²H NMR Presence of a signal corresponding to the -OCD₃ group

**application of S Hydroxy Iloperidone D3 in Preclinical Drug Metabolism and Pharmacokinetic Investigations**

Development and Validation of High-Sensitivity Bioanalytical Assays for Iloperidone (B1671726) and its Metabolites

The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to understanding the pharmacokinetic profile of a new chemical entity. nih.gov Bioanalytical methods must be rigorously developed and validated to ensure that the data generated are reliable and reproducible. asiapharmaceutics.info This process is crucial for making informed decisions during drug discovery and development. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantitative bioanalysis of drugs and their metabolites. scispace.comnih.gov The development of a robust LC-MS/MS method involves the meticulous optimization of several parameters to achieve the desired analytical performance.

For the analysis of iloperidone and its metabolites, including (S)-Hydroxy iloperidone, chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or C8 column. dntb.gov.uaresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as ammonium formate, with the pH adjusted to ensure optimal peak shape and separation. dntb.gov.uaresearchgate.net Gradient elution is frequently employed to effectively separate the analytes from endogenous matrix components. scirp.org

Mass spectrometric detection is performed using an electrospray ionization (ESI) source, usually in the positive ion mode. researchgate.net The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. researchgate.net For instance, a reported MRM transition for iloperidone is m/z 427.0/190.1. researchgate.net The optimization of MS parameters such as capillary voltage, nozzle voltage, and collision energy is crucial for maximizing the signal intensity of the analytes. core.ac.uk

Table 1: Example of Optimized LC-MS/MS Parameters for Iloperidone Analysis

Parameter Setting
Chromatography
Column Kromasil C18 (50x4.6 mm, 5 µm) researchgate.net
Mobile Phase 0.01M Ammonium Formate Buffer (pH 5.5): Acetonitrile (10:90) researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Injection Volume 1 µL nih.gov
Column Temperature 35°C scirp.org
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Capillary Voltage 3000 V core.ac.uk

This table presents a compilation of typical parameters and does not represent a single, specific study.

Biological matrices, such as plasma, serum, and tissue homogenates, are inherently complex and contain numerous endogenous components that can interfere with the analysis of the target analytes. scispace.com Therefore, a critical step in bioanalysis is sample preparation, which aims to isolate the analytes of interest from these interfering substances. ptfarm.pl Common techniques used for the extraction of iloperidone and its metabolites from preclinical samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). dntb.gov.uainnovareacademics.in

While PPT with a solvent like acetonitrile is a simple and fast method, it may not provide sufficient cleanup, leading to poor recovery and consistency. innovareacademics.in LLE, using solvents such as a mixture of heptane and isopropanol, offers a higher degree of selectivity. ptfarm.pl However, SPE is often the preferred method for its ability to provide clean extracts and high recovery. innovareacademics.incdc.gov Various SPE cartridges, including mixed-mode and reversed-phase sorbents, can be employed. innovareacademics.incdc.gov For example, Celerity Deluxe DVB-LP cartridges have been successfully used for the extraction of iloperidone from rabbit plasma, yielding recoveries of over 95%. researchgate.netinnovareacademics.in The SPE process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate organic solvent. innovareacademics.in

A fully validated bioanalytical method must demonstrate robustness and reproducibility to ensure the reliability of the data generated during routine sample analysis. pmda.go.jp Validation is performed according to guidelines from regulatory agencies and involves assessing several key parameters. nih.goveuropa.eu

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and potential concomitant medications. europa.eubiopharmaservices.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. asiapharmaceutics.info These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. researchgate.net The acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration. europa.eu

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. asiapharmaceutics.info The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.gov A correlation coefficient (r²) of >0.99 is generally considered acceptable. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic those encountered during sample handling, storage, and analysis. asiapharmaceutics.info This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. europa.eu

Table 2: Example of Validation Parameters for an Iloperidone Bioanalytical Method

Validation Parameter Finding
Linearity Range 0.5 - 100 ng/mL researchgate.net
Correlation Coefficient (r²) > 0.999 researchgate.net
Lower Limit of Quantification (LLOQ) 0.5 ng/mL researchgate.net
Intra-day and Inter-day Precision (%CV) < 15% researchgate.net
Accuracy 95.5% to 102% researchgate.net

This table presents a compilation of typical validation results and does not represent a single, specific study.

Role of (S)-Hydroxy Iloperidone-d3 (B12428243) as an Internal Standard in Quantitative Bioanalysis

The use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS-based bioanalysis. wuxiapptec.com An ideal IS should mimic the physicochemical properties and analytical behavior of the analyte. researchgate.net Stable isotope-labeled (SIL) compounds, such as (S)-Hydroxy iloperidone-d3, are considered the "gold standard" for use as internal standards. cdc.govwuxiapptec.com

This compound is used as an internal standard for the quantification of its unlabeled counterpart, (S)-Hydroxy iloperidone. caymanchem.com By adding a known and constant amount of the deuterated standard to all calibration standards, quality control samples, and unknown study samples, any variability introduced during the analytical process can be compensated for. wuxiapptec.com This includes variations in sample extraction, injection volume, and instrument response. The concentration of the analyte in an unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve. wuxiapptec.com This normalization process significantly improves the accuracy and precision of the quantitative results. annlabmed.org

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.commyadlm.org These effects can lead to inaccurate and unreliable results. annlabmed.org

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. cdc.govannlabmed.org Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. annlabmed.org While deuterium (B1214612) labeling can sometimes lead to slight chromatographic shifts, which may reduce the effectiveness of matrix effect compensation in some cases, it remains a widely used and generally effective approach. cdc.govmyadlm.org

Elucidation of Iloperidone Biotransformation Pathways Using Deuterated Tracers

Iloperidone undergoes extensive metabolism in the body, primarily through three biotransformation pathways: hydroxylation (mediated by the CYP2D6 enzyme), O-demethylation (mediated by the CYP3A4 enzyme), and carbonyl reduction. nih.govdrugbank.comtexas.gov This metabolic activity results in the formation of two principal metabolites, known as P95 (from hydroxylation) and P88 (from carbonyl reduction), which is (S)-Hydroxy iloperidone. drugbank.comtexas.govresearchgate.net

To accurately trace and quantify these metabolic processes, deuterated standards are employed. This compound serves as an ideal internal standard for its non-labeled counterpart, P88. medchemexpress.com In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard is added to biological samples. caymanchem.com Since it is chemically identical to the metabolite of interest but has a slightly higher mass due to the deuterium atoms, it can be distinguished by the detector. This allows researchers to correct for any loss of analyte during sample preparation and analysis, ensuring highly accurate quantification of the metabolite. medchemexpress.com

In vitro metabolic stability assays are early-stage preclinical studies designed to predict a drug's metabolic clearance in the body. nih.gov These experiments typically involve incubating the parent drug, iloperidone, with isolated enzyme systems, such as human liver microsomes (HLMs), or with cell-based models like cryopreserved human hepatocytes. nih.govnih.gov HLMs contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 family, while hepatocytes provide a more complete model that includes both Phase I and Phase II metabolic pathways. nih.govtandfonline.com

During these studies, samples are taken at various time points, and the disappearance of the parent drug and the formation of its metabolites are measured. tandfonline.com The primary role of this compound in this context is to act as an internal standard for the precise quantification of the (S)-Hydroxy iloperidone (P88) metabolite being formed. caymanchem.commedchemexpress.com By tracking the rate of metabolite formation, researchers can identify the primary metabolic pathways and calculate key pharmacokinetic parameters, such as the metabolic half-life (t½) and the intrinsic clearance (Clint) of the parent compound. mdpi.com This data helps in predicting how quickly the drug will be eliminated from the body.

Table 1: Representative In Vitro Metabolic Stability of Iloperidone in Various Systems
SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Liver MicrosomesHuman4530.8
Liver MicrosomesRat2849.5
Liver MicrosomesDog3539.6
HepatocytesHuman5226.7
HepatocytesRat3342.0

This table presents illustrative data typical for in vitro metabolic stability studies. The values are representative and intended to demonstrate how data from such an experiment would be displayed.

Following in vitro assessments, in vivo studies are conducted in animal models to understand the drug's complete ADME profile in a living system. criver.com A human mass balance study is a requirement for New Drug Applications (NDAs) to determine the routes of elimination and identify all significant metabolites. allucent.comnih.gov In preclinical animal studies, a radiolabeled version of the parent drug (e.g., ¹⁴C-iloperidone) is typically administered to toxicology species like rats or dogs. criver.com

Over a set period, excreta (urine and feces) and blood plasma are collected to account for the total administered radioactivity (mass balance) and to create a metabolite profile. allucent.com Metabolite profiling involves identifying and quantifying the parent drug and all its metabolites in circulation. criver.com The active metabolite P88 ((S)-Hydroxy iloperidone) accounts for a significant portion of the total plasma exposure, ranging from 19.5% in extensive metabolizers to 34% in poor metabolizers of CYP2D6. drugbank.comtexas.gov

Table 2: Representative Metabolite Profile in Rat Plasma Following a Single Oral Dose of ¹⁴C-Iloperidone
ComponentMean % of Total Radioactivity in Plasma (AUC 0-24h)Proposed Biotransformation
Iloperidone (Parent)28.5N/A
(S)-Hydroxy iloperidone (P88)21.0Carbonyl Reduction
P95 Metabolite40.2CYP2D6-mediated Hydroxylation
Other Metabolites10.3Various

This table presents illustrative data typical for an in vivo metabolite profiling study in an animal model. The values are representative and intended to demonstrate how data from such an experiment would be displayed. Accurate quantification of (S)-Hydroxy iloperidone would be achieved using this compound as an internal standard.

Pharmacological Characterization of S Hydroxy Iloperidone Unlabeled in Preclinical Research Systems

Detailed in vitro studies, primarily radioligand binding assays, have been conducted to determine the affinity of (S)-Hydroxy iloperidone (B1671726) for various neurotransmitter receptors. These studies are essential for predicting the metabolite's potential pharmacological activity. Research indicates that (S)-Hydroxy iloperidone has a notable affinity for specific serotonin (B10506) and adrenergic receptors. nih.govpsychopharmacologyinstitute.comcaymanchem.com

One study reported its affinity (pKi) for serotonin 5-HT2A receptors as 8.15, with additional affinity for adrenergic alpha-1 (7.67), alpha-2C (7.32), and alpha-2B (7.08) receptors. nih.gov Another source provides more specific Ki values, indicating high affinity for the 5-HT2A receptor and several norepinephrine alpha receptors. psychopharmacologyinstitute.com Specifically, the Ki values were reported as 3.91 nM for 5-HT2A and 4.7 nM, 2.7 nM, 8.8 nM, and 4.7 nM for NEα1A, NEα1B, NEα1D, and NEα2C receptors, respectively. psychopharmacologyinstitute.com

It is noteworthy that, unlike the parent compound iloperidone and its other primary metabolite P88, (S)-Hydroxy iloperidone does not readily cross the blood-brain barrier. nih.govresearchgate.net This characteristic suggests that it is unlikely to contribute significantly to the central therapeutic effects of iloperidone. nih.govresearchgate.net

The following data tables summarize the reported receptor binding affinities for (S)-Hydroxy iloperidone (P95) in comparison to its parent compound, iloperidone.

Table 1: Receptor Binding Affinity (Ki, nM) of (S)-Hydroxy Iloperidone (P95)

Receptor Ki (nM)
Serotonin 5-HT2A 3.91 psychopharmacologyinstitute.com
Norepinephrine α1A 4.7 psychopharmacologyinstitute.com
Norepinephrine α1B 2.7 psychopharmacologyinstitute.com
Norepinephrine α1D 8.8 psychopharmacologyinstitute.com
Norepinephrine α2C 4.7 psychopharmacologyinstitute.com

Data derived from in vitro radioligand binding assays.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Iloperidone

Receptor Ki (nM)
Norepinephrine α1 0.36 psychopharmacologyinstitute.com
Serotonin 5-HT2A 5.6 psychopharmacologyinstitute.comnih.gov
Dopamine (B1211576) D2 6.3 psychopharmacologyinstitute.com
Dopamine D3 7.1 psychopharmacologyinstitute.comnih.gov
Serotonin 5-HT7 22 psychopharmacologyinstitute.com
Dopamine D4 25 psychopharmacologyinstitute.comnih.gov
Serotonin 5-HT6 43 psychopharmacologyinstitute.com
Serotonin 5-HT1A 168 psychopharmacologyinstitute.com
Dopamine D1 216 psychopharmacologyinstitute.com
Histamine H1 437 psychopharmacologyinstitute.com

This table provides context by showing the binding profile of the parent compound.

**advanced Spectroscopic and Computational Approaches for S Hydroxy Iloperidone D3 Characterization and Mechanistic Insights**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including isotopically labeled analogs. hyphadiscovery.comnih.gov It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ethernet.edu.et

The precise placement and incorporation level of deuterium (B1214612) atoms are critical quality attributes for a deuterated standard. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR experiments is employed for this verification.

¹H NMR: In the ¹H NMR spectrum of (S)-Hydroxy iloperidone-d3 (B12428243), the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. The integration of the remaining proton signals relative to a known internal standard can be used to confirm the extent of deuteration.

¹³C NMR: The carbon atom directly bonded to a deuterium atom exhibits two key features in a ¹³C NMR spectrum: a slight upfield shift (isotope effect) and a characteristic splitting pattern (a 1:1:1 triplet) due to one-bond carbon-deuterium (¹³C-²H) coupling. This provides direct evidence of the deuterium's location.

²H NMR (Deuterium NMR): This is the most direct method for observing the deuterium label. A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position. The presence of a single resonance confirms the specific labeling site, and its integration, when compared against a certified standard, can be used to determine the isotopic purity.

Interactive Table 1: Hypothetical NMR Data for Elucidating Deuteration Site on the Methoxy (B1213986) Group

NucleusTechniqueExpected Observation for Unlabeled (S)-Hydroxy Iloperidone (B1671726)Expected Observation for (S)-Hydroxy Iloperidone-d3Rationale
¹H¹H NMRSinglet at ~3.9 ppm (integrating to 3H)Signal at ~3.9 ppm is absent or greatly reducedThe three methoxy protons are replaced by deuterium.
¹³C¹³C NMRQuartet at ~56 ppm1:1:1 Triplet at ~55.5 ppm (shifted upfield)C-D coupling splits the signal into a triplet.
²H²H NMRNo signalSinglet at ~3.9 ppmDirectly observes the deuterium nuclei at the methoxy position.

The three-dimensional structure and preferred conformation of this compound in solution are key to understanding its interaction with biological systems. Advanced NMR techniques, often combined with computational methods, are used for this purpose. nih.govdoi.org

Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is a powerful technique that detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. mdpi.com By analyzing the pattern and intensity of NOE cross-peaks, a set of distance restraints between different parts of the molecule can be established. These experimental restraints are then used as filters for computationally generated low-energy conformers to identify the most probable structure in solution. nih.gov

Furthermore, the measurement of scalar coupling constants (J-couplings) provides information about dihedral angles, which define the geometry of the molecular backbone and side chains. mdpi.com The combination of NOE data and J-coupling analysis allows for the confident assignment of the molecule's relative stereochemistry and predominant solution-state conformation. doi.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the identity and purity of compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). thermofisher.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with high precision, typically to within 5 parts per million (ppm) of the theoretical value. thermofisher.com This level of accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS is used to confirm that the measured mass corresponds to the expected formula (C₂₄H₂₄D₃FN₂O₅) and not to any other combination of atoms with a similar nominal mass. This serves as a definitive confirmation of the compound's identity and the successful incorporation of the three deuterium atoms.

Interactive Table 2: Precise Mass Calculation for Isotopic Variants

CompoundMolecular FormulaIsotopic CompositionMonoisotopic Mass (Da)
(S)-Hydroxy iloperidoneC₂₄H₂₇FN₂O₅Unlabeled442.1904
This compoundC₂₄H₂₄D₃FN₂O₅Deuterium Labeled445.2092

Tandem mass spectrometry (MS/MS), performed on high-resolution instruments, involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). ncsu.edu The analysis of the resulting fragment ions provides a structural fingerprint of the molecule.

For this compound, elucidating its fragmentation pattern is crucial. When the molecule fragments, the deuterium label acts as a stable isotopic tag. Any fragment ion that retains the deuterated methoxy group will have a mass that is 3 Daltons higher than the corresponding fragment from the unlabeled compound. This mass shift is invaluable for tracking the fate of specific parts of the molecule in metabolic studies and for distinguishing the internal standard from the endogenous analyte in complex biological matrices. nih.gov Commonalities in fragmentation pathways with structurally related compounds, such as risperidone, can help predict the cleavage sites. researchgate.netresearchgate.net

Interactive Table 3: Plausible HRMS/MS Fragmentation Data

Precursor Ion (m/z)Proposed Fragment Ion (m/z) for Unlabeled AnalyteProposed Fragment Ion (m/z) for d3-StandardPutative Structural Assignment of Fragment
446.2166 [M+H]⁺208.0693211.0881Cleavage product retaining the deuterated methoxy-phenyl group
446.2166 [M+H]⁺165.0553165.0553Fragment containing the 6-fluoro-1,2-benzoxazole moiety
446.2166 [M+H]⁺238.1554238.1554Fragment containing the piperidine and benzoxazole rings

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement and guide experimental findings from NMR and MS. mdpi.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to explore the structural and electronic properties of this compound.

DFT calculations can be used to:

Predict minimum energy conformations of the molecule in a vacuum or in a simulated solvent environment. nih.gov

Calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment and validate proposed structures. nih.gov

Model the electronic structure to understand reactivity and potential sites of metabolism.

Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of this compound. These ab initio methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a detailed picture of its chemical reactivity and spectroscopic behavior.

By constructing a computational model of this compound, researchers can predict a variety of electronic and structural parameters. These include the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a key indicator of chemical reactivity and stability. Furthermore, QM calculations can predict the electrostatic potential surface, revealing regions of the molecule that are electron-rich or electron-poor and thus susceptible to specific types of interactions.

One of the significant applications of QM in this context is the prediction of spectroscopic properties. For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. This is particularly valuable for deuterated compounds, as it can help in the assignment of complex spectra and confirm the site of isotopic labeling. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, providing a theoretical vibrational fingerprint of the molecule. The predicted spectra can then be compared with experimental data to validate the molecular structure and conformation. The computational cost of these calculations can be high, but they offer a level of detail that is often inaccessible through experimentation alone.

Predicted PropertyComputational MethodRelevance to this compound
Molecular Orbital Energies (HOMO/LUMO) DFT (e.g., B3LYP/6-31G*)Prediction of chemical reactivity and sites of potential electronic interactions.
Electrostatic Potential Map DFTIdentification of nucleophilic and electrophilic regions for receptor binding and metabolic reactions.
¹H and ¹³C NMR Chemical Shifts GIAO-DFTAiding in the structural elucidation and confirmation of the position of the deuterium atoms.
Vibrational Frequencies (IR/Raman) DFTProviding a theoretical spectroscopic fingerprint to compare with experimental data for structural validation.
Dipole Moment DFTInsight into the molecule's polarity, which influences solubility and membrane permeability.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions (Relevant to unlabeled metabolite)

While QM calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like (S)-Hydroxy iloperidone and understanding the intricacies of its interactions with biological targets. biorxiv.org The therapeutic effects of iloperidone and its active metabolites are attributed to their interactions with various neurotransmitter receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. psychopharmacologyinstitute.com

In an MD simulation, the atoms of the molecule and its surrounding environment (typically water) are modeled as classical particles, and their movements are calculated by solving Newton's equations of motion. This allows for the exploration of different conformational states and the identification of the most stable (lowest energy) conformations of (S)-Hydroxy iloperidone. Understanding the conformational preferences of the metabolite is crucial, as only specific conformations may be able to bind effectively to the target receptor.

Furthermore, MD simulations can be used to model the binding of (S)-Hydroxy iloperidone to its receptor targets. By placing the metabolite in the binding site of a receptor (for which a crystal structure or homology model is available), the simulation can reveal the key amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-receptor complex over time. This information is invaluable for understanding the molecular basis of the drug's activity and can guide the design of new drugs with improved binding affinity and selectivity. The binding affinities of iloperidone for various receptors have been experimentally determined, providing a basis for such computational studies. nih.gov For instance, iloperidone exhibits high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. psychopharmacologyinstitute.com

Simulation ParameterDescriptionInsights for (S)-Hydroxy Iloperidone
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated molecule and a reference structure over time.Indicates the conformational stability of the metabolite in solution and when bound to a receptor.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Reveals changes in the overall shape and folding of the metabolite.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds between the ligand and receptor.Highlights key interactions that stabilize the ligand-receptor complex.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy change upon binding of the ligand to the receptor.Provides a theoretical prediction of the binding affinity, which can be compared with experimental data.
Interaction Fingerprints Maps the specific amino acid residues in the receptor that interact with the ligand over the course of the simulation.Elucidates the "hotspots" of interaction in the binding pocket.

In Silico Prediction of Metabolic Hotspots and Isotope Effects

In silico models for predicting drug metabolism have become an essential component of modern drug discovery, helping to identify potential metabolic liabilities early in the development process. acs.orgnews-medical.net These models use a variety of approaches, including rule-based systems, machine learning, and structure-based methods that consider the interaction of the drug with metabolizing enzymes like the cytochrome P450 (CYP) superfamily. eurekaselect.comnih.gov The metabolism of iloperidone is primarily mediated by CYP2D6 and CYP3A4. nih.gov

For this compound, in silico tools can be used to predict the sites on the molecule that are most likely to undergo further metabolism. These "metabolic hotspots" are identified based on factors such as the accessibility of different parts of the molecule and their reactivity, which can be informed by quantum mechanical calculations. By predicting potential sites of further oxidation, conjugation, or other metabolic transformations, researchers can anticipate the formation of downstream metabolites.

A particularly relevant application for this compound is the in silico prediction of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium at a site of metabolism can slow down the rate of the metabolic reaction, a phenomenon known as the primary kinetic isotope effect. acs.org This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond and requires more energy to break. In silico models can be used to predict the magnitude of the KIE for specific metabolic reactions. For this compound, where the deuterium atoms are on the methyl group of the hydroxyethyl side chain, these models could predict the extent to which the rate of any further metabolism at this position is slowed. This information is critical for understanding how deuteration may alter the pharmacokinetic profile of the metabolite. The successful application of deuteration strategies requires a clear understanding of the metabolic pathways and the rate-limiting steps involved. nih.gov

PredictionMethodologyApplication to this compound
Site of Metabolism (SOM) Prediction Ligand-based (e.g., machine learning) and structure-based (e.g., docking with CYP models) approaches.Identification of atoms or functional groups on the metabolite most likely to undergo further enzymatic modification.
Metabolite Structure Prediction Rule-based systems that apply known biotransformation rules to the substrate molecule.Generation of a library of potential downstream metabolites for analytical screening.
Kinetic Isotope Effect (KIE) Prediction Quantum mechanical calculations of transition state energies for C-H versus C-D bond cleavage.Estimation of the fold-decrease in the rate of metabolism at the deuterated site, providing a rationale for altered pharmacokinetics.
CYP Isoform Prediction Models trained on known substrates of different CYP enzymes.Predicting which specific CYP enzymes are likely to be responsible for any further metabolism of the hydroxylated metabolite.

**strategic Implications and Future Research Trajectories for S Hydroxy Iloperidone D3**

Contribution to Understanding Stereoselective Drug Disposition and Metabolism

The use of (S)-Hydroxy iloperidone-d3 (B12428243) is pivotal for elucidating the stereoselective nature of iloperidone's metabolism and disposition. Iloperidone (B1671726) is extensively metabolized in the body through several pathways, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.govdrugbank.comnih.gov One of these pathways involves the reduction of iloperidone's ketone group to form a hydroxyl metabolite, known as P88 or reduced iloperidone. drugbank.comnih.govresearchgate.net This reduction creates a chiral center, resulting in two distinct enantiomers: (S)-Hydroxy iloperidone and (R)-Hydroxy iloperidone.

The availability of (S)-Hydroxy iloperidone-d3 as an internal standard is indispensable for accurately and precisely quantifying the (S)-enantiomer in complex biological matrices like plasma and urine. clearsynth.comwikipedia.org In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished clearly. wikipedia.orgscioninstruments.com This enables researchers to:

Accurately measure the concentration of the (S)-metabolite, independent of extraction efficiency or matrix effects. clearsynth.com

Study the pharmacokinetics of the (S)-enantiomer specifically, including its rate of formation, elimination, and potential for interconversion with the (R)-enantiomer. google.com

Investigate how genetic polymorphisms in metabolic enzymes (e.g., CYP2D6) affect the stereoselective metabolism of iloperidone. nih.gov

By facilitating these precise measurements, this compound helps to build a comprehensive model of iloperidone's metabolic pathways, highlighting the importance of stereochemistry in its pharmacological action.

Table 1: Research Applications of this compound in Stereoselective Metabolism Studies

Research QuestionRole of this compoundPotential Finding
What is the formation and elimination rate of the (S)-hydroxy metabolite?Serves as an internal standard for quantitative LC-MS analysis of biological samples from preclinical or clinical studies. clearsynth.comwikipedia.orgDetermination of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) specific to the (S)-enantiomer.
Is there stereoselective conversion between (R)- and (S)-hydroxy iloperidone?Enables accurate quantification of the (S)-enantiomer to be compared with levels of the (R)-enantiomer over time.Evidence for or against enzyme-mediated interconversion, which could affect the active metabolite pool. google.com
How do CYP2D6 genetic polymorphisms affect the production of (S)-Hydroxy iloperidone?Allows for precise measurement of the metabolite in populations with different CYP2D6 genotypes (e.g., poor vs. extensive metabolizers). nih.govCorrelation between genotype and the pharmacokinetic profile of the (S)-metabolite, informing personalized medicine approaches.

Potential for Novel Deuterated Analogs in Pharmacological Research Tools

Beyond its role as an internal standard, the concept behind this compound opens up possibilities for creating novel deuterated analogs as sophisticated pharmacological research tools. The substitution of hydrogen with deuterium (B1214612) can significantly slow down metabolic processes at the site of deuteration due to the kinetic isotope effect. nih.govresearchgate.net This principle, which led to the development of FDA-approved deuterated drugs like deutetrabenazine, can be strategically applied in a research context. nih.govuniupo.it

By selectively deuterating iloperidone or its various metabolites at specific "soft spots" vulnerable to metabolism, researchers could create a suite of powerful investigational compounds. nih.gov For instance:

Deuterated Iloperidone: A version of iloperidone deuterated at the primary sites of CYP2D6 or CYP3A4 metabolism could be used to study the parent drug's pharmacology with a reduced rate of metabolic clearance. This would help to isolate the effects of the parent drug from those of its major metabolites (P88, P95). nih.gov

Deuterated Metabolites: Creating deuterated versions of other key metabolites, such as P95, would allow for their administration in preclinical models to study their unique receptor binding profiles and physiological effects in isolation, without rapid subsequent metabolism. researchgate.netpsychopharmacologyinstitute.com

"Metabolically Quiescent" (S)-Hydroxy Iloperidone: A version of (S)-Hydroxy iloperidone deuterated at additional sites of metabolism could be used to investigate its specific activity and receptor interactions more directly, minimizing its conversion back to iloperidone or to other downstream products. google.com

These novel deuterated analogs would serve as invaluable tools for deconstructing the complex pharmacology of iloperidone, enabling a clearer understanding of which specific molecular entity—the parent drug or one of its metabolites—is responsible for which therapeutic effects. uobaghdad.edu.iqbioscientia.de

Table 2: Hypothetical Deuterated Analogs of Iloperidone for Pharmacological Research

Deuterated AnalogSite of Deuteration (Hypothetical)Research Application
Iloperidone-dxAt the methoxy (B1213986) group (site of O-demethylation by CYP3A4) or the piperidinyl ring. nih.govdrugbank.comTo study the direct receptor binding and downstream signaling of the parent drug in vivo with reduced metabolic clearance. researchgate.net
(R,S)-Hydroxy Iloperidone-dx (P88-dx)At sites other than the d3-labeled methyl group, targeting further metabolic breakdown points.To investigate the intrinsic activity of the P88 metabolite pool without rapid elimination or interconversion. researchgate.netgoogle.com
P95-dxAt metabolically labile positions on the P95 metabolite structure. nih.govTo assess the specific contribution of this major metabolite to the overall pharmacological and physiological effects of iloperidone treatment.

Integration with Multi-omics Technologies for Comprehensive Biological Investigations

The precise quantification enabled by this compound is a critical component that can be integrated into broader multi-omics research strategies. mdpi.commaastrichtuniversity.nl Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, aim to provide a holistic understanding of a drug's impact on biological systems. maastrichtuniversity.nlnih.gov In this context, this compound is not just a tool for pharmacokinetics but a key that unlocks a more profound, systems-level view of drug action.

Stable isotope-labeled standards are the gold standard in quantitative metabolomics, allowing for the accurate measurement of changes in specific metabolite concentrations. nih.govthermofisher.combohrium.com By integrating the precise concentration data for (S)-Hydroxy iloperidone with other omics datasets, researchers can:

Correlate Metabolite Levels with Gene Expression: Link the concentration of the (S)-hydroxy metabolite to changes in the expression of genes encoding for metabolic enzymes (e.g., CYP2D6, UGTs) or drug transporters (transcriptomics).

Connect to Protein Abundance: Investigate how levels of (S)-Hydroxy iloperidone relate to the abundance of specific receptor proteins (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A) or the enzymes responsible for its metabolism (proteomics). nih.govresearchgate.net

Trace Metabolic Pathways: Use stable isotope-resolved metabolomics (SIRM) to trace the flow of atoms from a labeled precursor through metabolic networks, providing a dynamic view of how iloperidone and its metabolites perturb cellular metabolism. nih.govbohrium.com

This integrated approach moves beyond a simple cause-and-effect view of drug action to a more nuanced network-based understanding. For example, a study could combine quantitative analysis using this compound with proteomics to see how the presence of this specific metabolite influences protein expression profiles in target brain regions, offering clues to its specific mechanism of action. mdpi.com

Table 3: A Hypothetical Multi-omics Study Design

Omics LayerResearch QuestionMethod
Metabolomics How does the concentration of (S)-Hydroxy iloperidone change in response to treatment over time?LC-MS analysis of plasma samples using this compound as an internal standard. clearsynth.com
Transcriptomics Does the presence of the metabolite alter the expression of genes related to dopamine signaling or metabolism?RNA-sequencing of relevant tissue (e.g., liver, brain) to profile changes in gene expression. mdpi.com
Proteomics Are there changes in the abundance of metabolic enzymes or neurotransmitter receptors in key tissues?Mass spectrometry-based proteomic analysis of tissue lysates to quantify protein levels. mdpi.commaastrichtuniversity.nl
Integration How do changes in (S)-Hydroxy iloperidone levels correlate with specific gene and protein expression signatures?Bioinformatics and systems biology modeling to build a network connecting the metabolite to downstream biological pathways. nih.gov

Development of Standardized Methodologies for Deuterated Internal Standard Synthesis and Qualification

The effectiveness of this compound as a research tool is entirely dependent on the quality of its synthesis and the rigor of its analytical qualification. The future utility of this and similar deuterated standards hinges on the development and adoption of standardized methodologies for their production and validation. svchembiotech.comansto.gov.au

Key considerations in this area include:

Synthesis: The chemical synthesis must be efficient and, crucially, must place the deuterium atoms at a stable, non-exchangeable position within the molecule. thermofisher.comsigmaaldrich.com For this compound, this involves the d3-label on the methyl group of the reduced ketone. The synthesis must also achieve high isotopic enrichment to prevent "cross-talk" or interference with the signal from the non-deuterated analyte. nih.gov

Purification and Characterization: Rigorous purification is required to ensure high chemical purity. The final product must be thoroughly characterized using techniques like NMR and high-resolution mass spectrometry to confirm its structure and isotopic distribution.

Method Validation: The qualification of the deuterated compound as an internal standard involves a comprehensive validation of the analytical method. clearsynth.com This process confirms that the standard behaves like the analyte during sample preparation and analysis, accurately corrects for variations, and does not suffer from degradation or back-exchange of the deuterium label. thermofisher.comsigmaaldrich.com

Establishing industry-wide or community-accepted standards for these procedures would ensure that data generated in different laboratories are reliable and comparable. This standardization is essential for collaborative research and for the regulatory acceptance of data from pivotal studies.

Table 4: Key Parameters for Synthesis and Qualification of Deuterated Internal Standards

StageParameterDescription
Synthesis Isotopic EnrichmentThe percentage of molecules that correctly incorporate the desired number of deuterium atoms; should typically be >98%. thermofisher.com
Label Position StabilityDeuterium must be on a carbon atom not subject to chemical or enzymatic exchange with hydrogen. thermofisher.comsigmaaldrich.com
Chemical PurityFreedom from other chemical contaminants that could interfere with the analysis; typically >98% purity.
Qualification Co-elution with AnalyteThe deuterated standard should ideally have the same chromatographic retention time as the non-deuterated analyte. wikipedia.org
Absence of InterferenceThe mass channels for the standard and the analyte must be free from interference from each other and from the sample matrix. scioninstruments.com
Matrix Effect CompensationDemonstration that the standard effectively and reproducibly corrects for signal suppression or enhancement caused by the biological matrix. clearsynth.com

Opportunities for Collaborative Research in Pharmaceutical Sciences

The specialized nature of compounds like this compound creates fertile ground for collaborative research across different sectors of the pharmaceutical sciences. astuteanalytica.com No single entity typically possesses all the expertise required to synthesize, qualify, and strategically apply such a tool. Future progress will likely be driven by partnerships that leverage complementary strengths.

Potential collaborative models include:

Academia-Industry Partnerships: Academic labs may excel in developing novel synthetic routes or exploring fundamental metabolic questions, while pharmaceutical companies can apply these tools in large-scale drug development programs and clinical trials. astuteanalytica.comgsk.com

Contract Research Organizations (CROs): Specialized CROs play a vital role in the custom synthesis of deuterated standards and in performing Good Laboratory Practice (GLP)-compliant bioanalysis for industry partners who may not have in-house capacity. svchembiotech.com

Interdisciplinary Research Consortia: Collaborations between synthetic chemists, analytical chemists, pharmacologists, toxicologists, and computational biologists are essential for maximizing the scientific value derived from these tools. Such consortia could tackle complex questions, such as building comprehensive quantitative systems pharmacology (QSP) models of drug action.

Regulatory-Scientific Collaboration: Partnerships involving pharmaceutical companies, academic experts, and regulatory agencies can help establish standardized guidelines for the validation and use of deuterated internal standards in regulatory submissions, fostering innovation and ensuring data quality. astuteanalytica.com

The shared need for high-quality, well-characterized research tools like this compound can act as a catalyst, bringing together diverse groups to solve complex scientific challenges and accelerate the pace of drug discovery and development.

Table 5: Models for Collaborative Research

Collaboration ModelPartner 1 (Role)Partner 2 (Role)Shared Goal
Academia-Industry University Research Group (Develops novel synthetic methods, basic research). ansto.gov.auPharmaceutical Company (Funds research, applies tool in clinical development). gsk.comTo accelerate the translation of basic science discoveries into practical applications for drug development.
Pharma-CRO Mid-size Biotech Company (Designs study, requires bioanalysis).Contract Research Organization (Synthesizes standard, develops and validates GLP assay, analyzes samples). svchembiotech.comTo provide high-quality, regulatory-compliant bioanalytical data in a time- and cost-efficient manner.
Interdisciplinary Consortium Analytical Chemists (Develop assays), Pharmacologists (Design in vivo studies).Computational Biologists (Integrate data, build systems models).To generate a comprehensive, multi-scale understanding of a drug's mechanism of action by integrating diverse experimental data. maastrichtuniversity.nlnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing (S)-Hydroxy Iloperidone-d3 with isotopic purity?

  • Methodological Answer : Synthesis requires chiral resolution techniques (e.g., enantioselective catalysis) combined with deuterium labeling. Isotopic purity must be validated via LC-MS/MS and NMR to confirm >98% deuterium incorporation at the specified position. Stability studies under varying pH and temperature conditions are essential to assess isotopic exchange risks .

Q. How should researchers design experiments to evaluate the pharmacological activity of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Use receptor-binding assays (e.g., dopamine D2 and serotonin 5-HT2A receptors) with radioligand displacement protocols. Include dose-response curves and statistical comparisons (ANOVA with post-hoc tests) to quantify potency differences. Control for deuterium kinetic isotope effects (DKIE) by measuring metabolic half-lives in hepatic microsomes .

Q. What in vitro models are optimal for studying the metabolite profile of this compound?

  • Methodological Answer : Primary human hepatocytes or CYP450-expressing cell lines (e.g., Supersomes™) are preferred. Quantify metabolites via HRAM-LC-MS with isotopic pattern recognition. Include negative controls (e.g., CYP450 inhibitors) to confirm enzyme-specific pathways .

Q. How can researchers ensure the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Validate stability in plasma, urine, and CSF under short-term (4°C), long-term (-80°C), and freeze-thaw conditions. Use deuterated internal standards (e.g., Iloperidone-d6) to correct for matrix effects and degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enantiomer-specific efficacy of this compound in schizophrenia models?

  • Methodological Answer : Conduct behavioral assays (e.g., prepulse inhibition in rodents) with enantiomer-pure formulations. Pair with PET imaging to compare brain receptor occupancy. Apply Bayesian meta-analysis to reconcile prior conflicting datasets, adjusting for variables like dose regimens and animal strains .

Q. How can isotope tracing elucidate the metabolic fate of this compound in humanized mouse models?

  • Methodological Answer : Administer ¹³C/²H dual-labeled compound and track metabolites via high-resolution mass spectrometry . Use compartmental modeling to quantify isotope redistribution in urine and feces. Cross-validate with human hepatocyte data to extrapolate human relevance .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound in heterogeneous patient populations?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., CYP2D6 polymorphisms). Use bootstrap resampling to assess parameter uncertainty. Stratify results by genotype subgroups to identify outlier responses .

Q. How should researchers optimize experimental design to distinguish between deuterium-induced metabolic stabilization and active transport effects?

  • Methodological Answer : Compare Caco-2 permeability assays (for transport) with hepatic clearance studies (for metabolism). Use knockout cell lines (e.g., P-gp-deficient) to isolate transporter contributions. Validate findings in dual-perfusion rodent models .

Q. What analytical workflows validate the enantiomeric purity of this compound in complex biological samples?

  • Methodological Answer : Employ chiral HPLC with circular dichroism detection or SFC-MS for baseline separation. Spike synthetic impurities (R-enantiomer) to establish detection limits. Cross-correlate with molecular dynamic simulations of receptor binding to confirm pharmacological relevance .

Methodological Frameworks

  • For Hypothesis Testing : Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to ensure clinical translatability .
  • For Data Contradictions : Use triangulation by combining in vitro, in vivo, and computational data. Apply Cochran’s Q test to assess heterogeneity in meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.